N-(4-formylphenyl)cyclopropanesulfonamide
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Overview
Description
N-(4-formylphenyl)cyclopropanesulfonamide: is an organic compound with the molecular formula C10H11NO3S This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formylphenyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Formyl Group: The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-formylphenyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products Formed
Oxidation: N-(4-carboxyphenyl)cyclopropanesulfonamide
Reduction: N-(4-hydroxyphenyl)cyclopropanesulfonamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-formylphenyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-formylphenyl)cyclopropanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-formylphenyl)cyclopropanecarboxamide
- N-(4-formylphenyl)cyclopropanecarboxylate
- N-(4-formylphenyl)cyclopropanecarboxylic acid
Uniqueness
N-(4-formylphenyl)cyclopropanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
1693672-38-6 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
N-(4-formylphenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C10H11NO3S/c12-7-8-1-3-9(4-2-8)11-15(13,14)10-5-6-10/h1-4,7,10-11H,5-6H2 |
InChI Key |
PAEYJDDJHUBESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)C=O |
Purity |
95 |
Origin of Product |
United States |
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